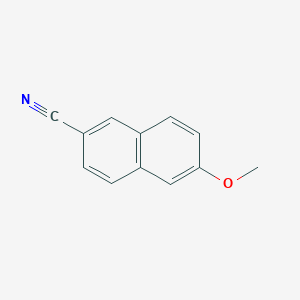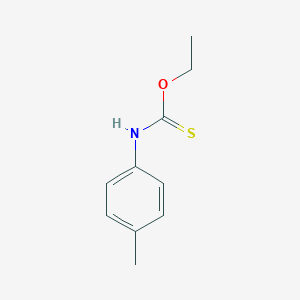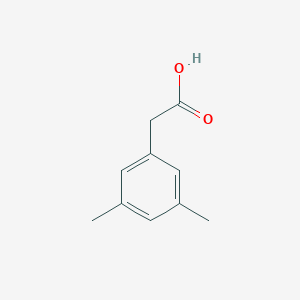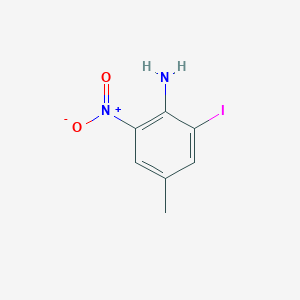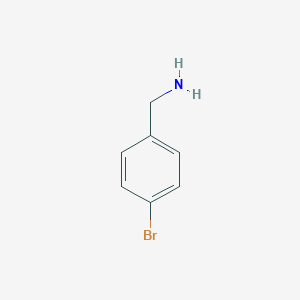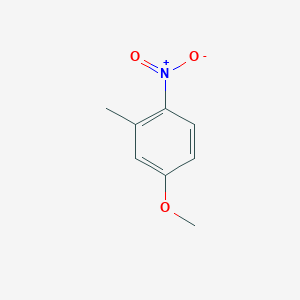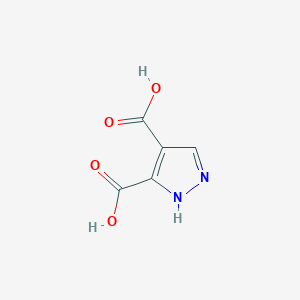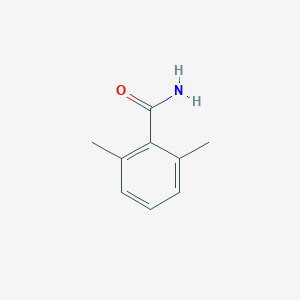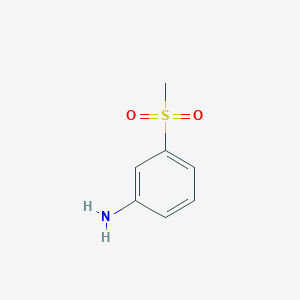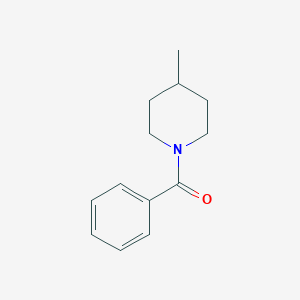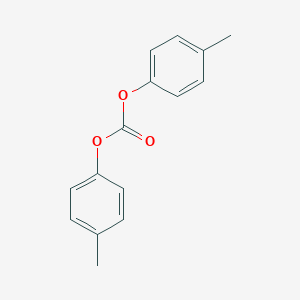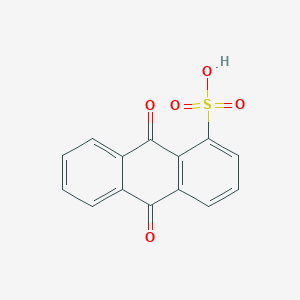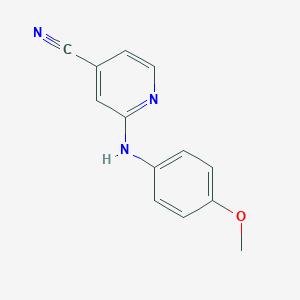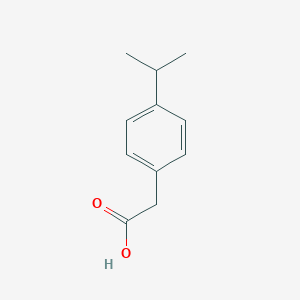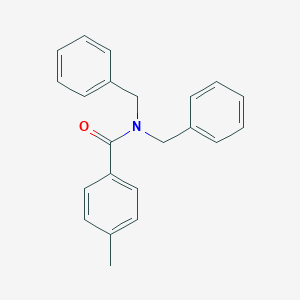
N,N-dibenzyl-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibenzyl-4-methylbenzamide, also known as DBM, is a synthetic organic compound that belongs to the class of benzamides. DBM has been extensively studied for its potential use in various scientific research applications due to its unique properties.
Mecanismo De Acción
N,N-dibenzyl-4-methylbenzamide exerts its effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. In cancer cells, N,N-dibenzyl-4-methylbenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N,N-dibenzyl-4-methylbenzamide also modulates various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cancer cell proliferation and differentiation.
Efectos Bioquímicos Y Fisiológicos
N,N-dibenzyl-4-methylbenzamide has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. N,N-dibenzyl-4-methylbenzamide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. Additionally, N,N-dibenzyl-4-methylbenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dibenzyl-4-methylbenzamide has several advantages for lab experiments, including its high purity and stability. N,N-dibenzyl-4-methylbenzamide is also relatively easy to synthesize, making it readily available for research purposes. However, N,N-dibenzyl-4-methylbenzamide has some limitations, including its potential toxicity at high doses. Additionally, N,N-dibenzyl-4-methylbenzamide may have different effects on different cell types, making it important to carefully select the appropriate cell lines for research studies.
Direcciones Futuras
There are many future directions for research on N,N-dibenzyl-4-methylbenzamide. One potential area of research is the development of N,N-dibenzyl-4-methylbenzamide-based therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N,N-dibenzyl-4-methylbenzamide for various applications. Other potential areas of research include the identification of novel signaling pathways targeted by N,N-dibenzyl-4-methylbenzamide and the development of new synthetic methods for N,N-dibenzyl-4-methylbenzamide synthesis.
Conclusion:
In conclusion, N,N-dibenzyl-4-methylbenzamide is a synthetic organic compound that has been extensively studied for its potential use in various scientific research applications. N,N-dibenzyl-4-methylbenzamide has been shown to have anti-cancer, neuroprotective, and anti-inflammatory properties, making it a promising compound for the development of new therapies. While there are some limitations to its use, N,N-dibenzyl-4-methylbenzamide has several advantages for lab experiments and offers many opportunities for future research.
Métodos De Síntesis
N,N-dibenzyl-4-methylbenzamide can be synthesized through the reaction of 4-methylbenzoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N,N-dibenzyl-4-methylbenzamide with a purity of over 95%.
Aplicaciones Científicas De Investigación
N,N-dibenzyl-4-methylbenzamide has been studied extensively for its potential use in scientific research applications, including cancer research, neuroprotection, and anti-inflammatory properties. In cancer research, N,N-dibenzyl-4-methylbenzamide has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. N,N-dibenzyl-4-methylbenzamide has also been studied for its potential use in neuroprotection, with studies showing that it can protect neurons from oxidative stress and reduce neuroinflammation. Additionally, N,N-dibenzyl-4-methylbenzamide has been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Propiedades
Número CAS |
88229-28-1 |
|---|---|
Nombre del producto |
N,N-dibenzyl-4-methylbenzamide |
Fórmula molecular |
C22H21NO |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N,N-dibenzyl-4-methylbenzamide |
InChI |
InChI=1S/C22H21NO/c1-18-12-14-21(15-13-18)22(24)23(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
Clave InChI |
UGHSNYACOXBNJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



